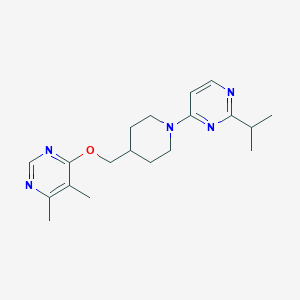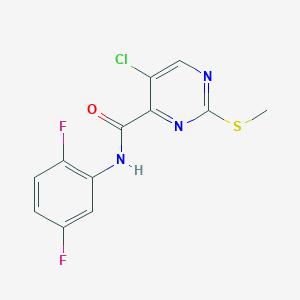
5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C12H8ClF2N3OS and its molecular weight is 315.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors Development
The synthesis and evaluation of novel compounds, including those related to the specified chemical structure, have been explored for their potential as kinase inhibitors. For instance, a study demonstrated the regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, highlighting their potential role in anticancer drug discovery. These compounds, featuring biologically active molecular cores similar to 5-fluorouracil, are part of a broader effort to identify effective kinase inhibitors. The research emphasizes the importance of such compounds in the development of targeted cancer therapies (Wada et al., 2012).
Tubulin Polymerization Inhibitors
Another significant application involves the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents. These compounds have demonstrated a unique mechanism of action by promoting tubulin polymerization in vitro without binding competitively with paclitaxel, thereby inhibiting the binding of vincas to tubulin. Such studies are crucial for developing new anticancer agents with unique mechanisms of action, capable of overcoming resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
NF-kappaB and AP-1 Gene Expression Inhibitors
Research into the modification and improvement of the pyrimidine portion of certain compounds has led to the identification of inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These studies focus on optimizing the chemical structure to enhance potential oral bioavailability and efficacy in inhibiting crucial transcription factors involved in inflammation and cancer (Palanki et al., 2000).
Antimicrobial Agents
Compounds derived from pyrimidine structures have also been investigated for their antimicrobial properties. This research is part of ongoing efforts to develop novel anti-microbial agents capable of effectively targeting and inhibiting the growth of pathogenic bacteria, thus addressing the growing concern of antibiotic resistance (Limban et al., 2011).
Eigenschaften
IUPAC Name |
5-chloro-N-(2,5-difluorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2N3OS/c1-20-12-16-5-7(13)10(18-12)11(19)17-9-4-6(14)2-3-8(9)15/h2-5H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHZSEXAZNADGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC(=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
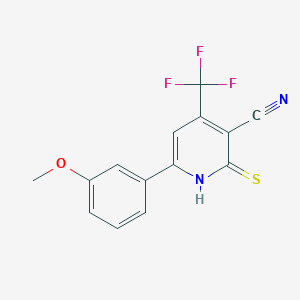
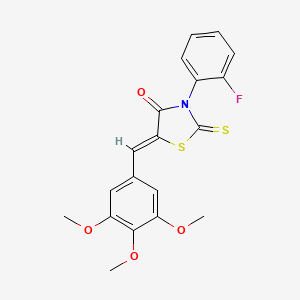

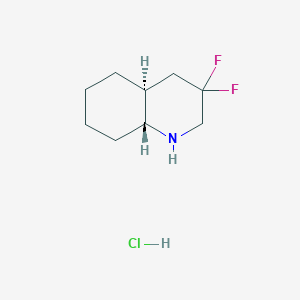
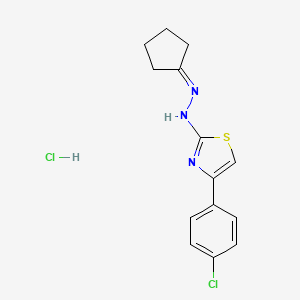
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)
![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)
![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)
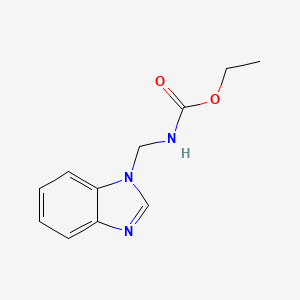
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)

